2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 882865-07-8
VCID: VC16053509
InChI: InChI=1S/C21H21ClN2S.2ClH/c22-18-8-5-16(6-9-18)15-24-13-11-19(12-14-24)25-21-10-7-17-3-1-2-4-20(17)23-21;;/h1-10,19H,11-15H2;2*1H
SMILES:
Molecular Formula: C21H23Cl3N2S
Molecular Weight: 441.8 g/mol

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride

CAS No.: 882865-07-8

Cat. No.: VC16053509

Molecular Formula: C21H23Cl3N2S

Molecular Weight: 441.8 g/mol

* For research use only. Not for human or veterinary use.

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride - 882865-07-8

Specification

CAS No. 882865-07-8
Molecular Formula C21H23Cl3N2S
Molecular Weight 441.8 g/mol
IUPAC Name 2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline;dihydrochloride
Standard InChI InChI=1S/C21H21ClN2S.2ClH/c22-18-8-5-16(6-9-18)15-24-13-11-19(12-14-24)25-21-10-7-17-3-1-2-4-20(17)23-21;;/h1-10,19H,11-15H2;2*1H
Standard InChI Key OXAJJIVNRHSLQH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl.Cl.Cl

Introduction

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride is a complex organic compound with the molecular formula C21H23Cl2N2S. It belongs to the class of thioquinoline derivatives, incorporating a piperidine moiety and a chlorobenzyl group, which are significant for their varied biological activities. This compound is sourced from reputable chemical suppliers such as Sigma-Aldrich, where it is listed under the CAS Number 882865-07-8 .

Synthesis

The synthesis of 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride typically involves a multi-step process. Although specific synthesis steps are not detailed in available literature, it generally includes reactions that form the thioquinoline core and attach the piperidine and chlorobenzyl groups.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. Its structure suggests it could interact with biological targets in ways that might be beneficial for drug development.

Chemical Reactions

The compound can participate in several chemical reactions, which are significant for modifying it for specific applications in drug development or material science. These reactions can involve modifications to the thio group or the piperidine and quinoline rings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator